molecular formula C12H13ClN2O B1502915 2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane CAS No. 1082766-10-6

2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane

Cat. No. B1502915
CAS RN: 1082766-10-6
M. Wt: 236.7 g/mol
InChI Key: JUHZQALPQSXQCG-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane” is a chemical compound that contains a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane scaffold can be achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Scientific Research Applications

Azabicycloheptane Derivatives Synthesis

The synthesis of azabicyclo[2.2.1]heptane derivatives, such as 2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane, involves intricate processes. For instance, azabicyclo[3.2.0]heptan-7-ones have been crafted from pyrrole, employing strategies like substitution, catalytic hydrogenation, and cyclization using specific reagents. This methodology ensures the formation of structurally complex compounds with potential applications in various fields of chemistry (Gilchrist, Lemos, & Ottaway, 1997). Additionally, the structural analysis of derivatives through methods like X-ray crystallography contributes to our understanding of their molecular configuration and potential chemical properties (Alcock, Balakrishnan, Moore, & Pike, 1987).

Bridgehead-Substituted Azabicycloheptane and Nicotinic Ligands

Compounds containing azabicycloheptane structures with a pyridinyl substituent at the bridgehead position have been synthesized through various chemical pathways. These compounds are evaluated for their potential as α7 nicotinic ligands, showcasing their relevance in medicinal chemistry due to their affinity and selectivity for specific nicotinic receptor subtypes (Slowinski et al., 2011).

Azabicycloheptane as a Scaffold for Functional Diversity

The azabicycloheptane structure acts as a versatile scaffold for the synthesis of diverse molecules. For example, research indicates the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane as a platform for generating various functional derivatives, demonstrating the potential of azabicycloheptane in creating structurally diverse and biologically relevant compounds (Garsi et al., 2022).

Approaches to Nicotinic Agonists and Molecular Geometry

The synthesis of azabicycloheptane derivatives also aims at exploring their potential as nicotinic agonists. Studies involve the synthesis of substituted azabicycloheptane derivatives and evaluating their stereoselectivity and molecular geometry, crucial factors influencing their interaction with biological targets (Malpass & White, 2004). The study of amide group planarity in such compounds provides insights into their structural dynamics and potential interactions in biological systems (Otani et al., 2003).

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl-(2-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-11-10(2-1-5-14-11)12(16)15-7-8-3-4-9(15)6-8/h1-2,5,8-9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHZQALPQSXQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672449
Record name (2-Azabicyclo[2.2.1]heptan-2-yl)(2-chloropyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane

CAS RN

1082766-10-6
Record name Methanone, 2-azabicyclo[2.2.1]hept-2-yl(2-chloro-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Azabicyclo[2.2.1]heptan-2-yl)(2-chloropyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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